molecular formula C4H11NO B1278218 (S)-3-Aminobutan-1-ol CAS No. 61477-39-2

(S)-3-Aminobutan-1-ol

Cat. No. B1278218
CAS RN: 61477-39-2
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-3-Aminobutan-1-ol (also known as (-)-3-aminoisobutanol or (-)-3-AIB) is an organic compound that is found in nature and is used in various scientific and industrial applications. This compound has been studied extensively in the past few decades due to its unique properties and potential applications. (-)-3-Aminobutan-1-ol is a chiral molecule with two enantiomers, and it is a versatile building block for organic synthesis. It has a wide range of uses in the pharmaceutical, food, and cosmetic industries. In addition, (-)-3-Aminobutan-1-ol has been found to have significant biological activity, including antimicrobial, antioxidant, and anti-inflammatory effects.

Scientific Research Applications

Stereochemistry in Pharmaceuticals

A study explored the stereoisomers of Ethambutol, a drug containing (S)-3-Aminobutan-1-ol. The research showed that Ethambutol has S,S absolute stereochemistry, confirmed through the synthesis of its stereomers and chiral chromatography. This finding is significant in understanding the drug's structure and efficacy (Blessington & Beiraghi, 1990).

Biochemical Impact on Organisms

Research on the effects of 2-aminobutan-1-ols, including (S)-3-Aminobutan-1-ol, revealed their impact on the growth of the housefly, Musca domestica. The study found that these compounds retard larval growth and alter phospholipid composition in larvae, demonstrating their biochemical influence on living organisms (Bridges & Ricketts, 1968).

Biofuel Production

In biofuel research, (S)-3-Aminobutan-1-ol is relevant in the context of isobutanol production. A study showcased engineered enzymes, including alcohol dehydrogenase, that enable the anaerobic production of isobutanol, a potential biofuel. This demonstrates the application of (S)-3-Aminobutan-1-ol derivatives in renewable energy sources (Bastian et al., 2011).

Chemical Synthesis and Reactions

The compound's use in Mannich reactions, which are important in organic synthesis, was investigated. These reactions involve the condensation of resorcarenes with amino alcohols like (S)-3-Aminobutan-1-ol, leading to various products used in advanced chemical synthesis (Schmidt et al., 2000).

properties

IUPAC Name

(3S)-3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433065
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminobutan-1-ol

CAS RN

61477-39-2
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminobutan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-3-Aminobutan-1-ol
Reactant of Route 3
(S)-3-Aminobutan-1-ol
Reactant of Route 4
Reactant of Route 4
(S)-3-Aminobutan-1-ol
Reactant of Route 5
(S)-3-Aminobutan-1-ol
Reactant of Route 6
Reactant of Route 6
(S)-3-Aminobutan-1-ol

Q & A

Q1: Why is (S)-3-Aminobutan-1-ol a molecule of interest in organic synthesis?

A: (S)-3-Aminobutan-1-ol serves as a valuable chiral building block in organic synthesis, particularly in the construction of complex natural products. For example, it plays a crucial role in the total synthesis of (-)-GB 13 and (+)-GB 16, members of the galbulimima alkaloid family. [] These alkaloids exhibit intriguing biological activities and serve as attractive targets for synthetic chemists.

Q2: Can you elaborate on the specific role of (S)-3-Aminobutan-1-ol in the synthesis of (-)-GB 13?

A: The synthesis leverages the chirality already present in (S)-3-Aminobutan-1-ol. The synthesis begins by condensing (S)-3-Aminobutan-1-ol with 1,3-cyclohexanedione. This condensation, followed by an intramolecular alkylation, yields a bicyclic enamine intermediate. This enamine is then further elaborated over a series of steps, with the initial stereochemistry of the (S)-3-Aminobutan-1-ol dictating crucial stereochemical outcomes in the final product, (-)-GB 13. []

Q3: Beyond natural product synthesis, are there other applications of (S)-3-Aminobutan-1-ol?

A: Yes, (S)-3-Aminobutan-1-ol holds promise as a potential starting material for the synthesis of other chiral compounds. Its use in the production of short-chain chiral amines is an area of ongoing research. [] Short-chain chiral amines are important components in various pharmaceuticals and other fine chemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.